molecular formula C17H17NOS B4183509 1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)indoline

1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)indoline

Cat. No.: B4183509
M. Wt: 283.4 g/mol
InChI Key: COOQAFKSHGGEIU-UHFFFAOYSA-N
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Description

1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)indoline is a useful research compound. Its molecular formula is C17H17NOS and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.10308534 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of “1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)indoline” is not specified in the sources I found. The mechanism of action generally refers to how a compound interacts with biological systems, which can vary widely depending on the compound and the system .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. The SDS for “(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride” is available online .

Properties

IUPAC Name

2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS/c19-17(14-11-20-16-8-4-2-6-13(14)16)18-10-9-12-5-1-3-7-15(12)18/h1,3,5,7,11H,2,4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOQAFKSHGGEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)indoline
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1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)indoline
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.